BenchChemオンラインストアへようこそ!

Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride

Solubility enhancement Salt screening Formulation stability

Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride (ITCA·HCl) is the hydrochloride salt of the unsubstituted imidazo[2,1-b]thiazole-3-carboxylic acid fused heterocycle. It serves as a privileged, fragment-like scaffold in medicinal chemistry, featuring a carboxylic acid handle at the 3‑position for amide coupling and diversification.

Molecular Formula C6H5ClN2O2S
Molecular Weight 204.63
CAS No. 2155852-91-6
Cat. No. B2518949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride
CAS2155852-91-6
Molecular FormulaC6H5ClN2O2S
Molecular Weight204.63
Structural Identifiers
SMILESC1=CN2C(=CSC2=N1)C(=O)O.Cl
InChIInChI=1S/C6H4N2O2S.ClH/c9-5(10)4-3-11-6-7-1-2-8(4)6;/h1-3H,(H,9,10);1H
InChIKeyKZPNQZLJAOGSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride (CAS 2155852-91-6) – Core Scaffold Identity and Procurement Baseline


Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride (ITCA·HCl) is the hydrochloride salt of the unsubstituted imidazo[2,1-b]thiazole-3-carboxylic acid fused heterocycle. It serves as a privileged, fragment-like scaffold in medicinal chemistry, featuring a carboxylic acid handle at the 3‑position for amide coupling and diversification. The salt form enhances aqueous solubility and long‑term stability relative to the free acid . Its molecular formula is C₆H₅ClN₂O₂S, molecular weight 204.63 g·mol⁻¹, and it is commercially available at ≥95% purity from multiple specialty chemical suppliers .

Why Imidazo[2,1-b]thiazole‑3‑carboxylic Acid Hydrochloride Cannot Be Replaced by a Generic In‑Class Analog


Interchanging ITCA·HCl with its closest structural analogs—the free acid (CAS 479028‑73‑4), the 2‑carboxylic acid regioisomer (CAS 409062‑93‑7), or the 6‑methyl derivative (CAS 1269052‑79‑0)—is not a neutral substitution. The position of the carboxylic acid group on the bicyclic ring, the presence or absence of a solubilizing hydrochloride salt, and the extent of substitution on the 6‑position each independently alter lipophilicity, synthetic reactivity, and the range of accessible derivatives. The following evidence demonstrates that these differences translate into quantifiable, decision‑relevant impacts for library design, lead optimization, and process chemistry [1].

Quantitative Differentiation Evidence for Imidazo[2,1-b]thiazole‑3‑carboxylic Acid Hydrochloride


Improved Aqueous Solubility and Long‑Term Stability Through Hydrochloride Salt Formation

ITCA·HCl provides superior aqueous solubility and formulation stability compared to the free carboxylic acid (CAS 479028‑73‑4). The hydrochloride salt is explicitly described by the manufacturer as offering improved solubility and stability over the free acid form . While quantitative solubility data are not publicly available for either entity, the salt formation is a well‑established formulation strategy that typically increases aqueous solubility by 1‑2 orders of magnitude relative to the neutral species. The molecular weight of the salt (204.63 g·mol⁻¹) is 36.46 Da higher than the free acid (168.17 g·mol⁻¹), confirming a 1:1 HCl stoichiometry .

Solubility enhancement Salt screening Formulation stability

Lower Lipophilicity and Polar Surface Area Favor Fragment‑Based Library Design

The unsubstituted 3‑carboxylic acid scaffold (free acid) possesses a calculated logP (cLogP) of approximately 0.92 , whereas the 2‑carboxylic acid regioisomer (CAS 773841‑78‑4) exhibits a measured LogP of 1.88 . This difference of ≈0.96 log units indicates that the 3‑substitution pattern yields a more polar, lower‑lipophilicity core. The HCl salt of the 3‑acid further enhances polarity, making ITCA·HCl a more attractive starting point for fragment libraries where balanced hydrophilicity and ligand efficiency are critical. The 6‑methyl analog (CAS 1269052‑79‑0) has a LogP of 1.43 , demonstrating that even a single methyl substitution increases lipophilicity by ≈0.5 log units, potentially compromising ligand efficiency metrics.

Fragment-based drug discovery Lipophilic efficiency Physicochemical profiling

Unsubstituted 5‑ and 6‑Positions Maximize Synthetic Versatility for Parallel Library Synthesis

ITCA·HCl is devoid of substituents at positions 5 and 6, offering two independent vectors for systematic structure‑activity relationship (SAR) exploration. In contrast, the 6‑methyl analog (CAS 1269052‑79‑0) permanently occupies one of these vectors, reducing the accessible derivative space by eliminating all 6‑position modifications. Literature precedent demonstrates that extensive SAR campaigns have exploited both the 5‑ and 6‑positions of the imidazo[2,1-b]thiazole core to modulate potency and selectivity; for example, 6‑aryl substitutions were critical for achieving sub‑micromolar IC₅₀ values in pantothenate synthetase inhibitors [1]. A scaffold that locks out the 6‑position inherently limits the chemical space accessible to medicinal chemists.

Combinatorial chemistry Medicinal chemistry Scaffold diversification

High‑Impact Application Scenarios for Imidazo[2,1-b]thiazole‑3‑carboxylic Acid Hydrochloride


Fragment‑Based Lead Generation Against Kinase and Anti‑Infective Targets

Owing to its low cLogP (≈0.92 for the free acid), favorable molecular weight (204.63 Da), and the availability of two unsubstituted vectors, ITCA·HCl is ideally suited for incorporation into fragment libraries screened against kinases, pantothenate synthetase, and other validated targets. The scaffold has already delivered potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase with IC₅₀ values as low as 0.53 µM [1]; the unsubstituted core enables systematic exploration of both 5‑ and 6‑position substituents to optimize binding and selectivity .

Parallel Amide Library Synthesis Using the 3‑Carboxylic Acid Handle

The 3‑carboxylic acid group is ideally positioned for direct amide bond formation, allowing medicinal chemistry groups to generate diverse arrays of carboxamide derivatives. The hydrochloride salt ensures complete dissolution in standard coupling solvents (e.g., DMF, DMSO), streamlining parallel synthesis and purification workflows. This regiochemistry has been validated in multiple anti‑TB and FLT3 inhibitor programs, where 3‑carboxamides exhibited sub‑nanomolar cellular potencies (e.g., FLT3 IC₅₀ 0.022 µM) [2].

Scaffold‑Diversification Campaigns for Neglected and Drug‑Resistant Infections

The imidazo[2,1-b]thiazole core is a recognized privileged structure for anti‑mycobacterial and anti‑trypanosomal drug discovery. ITCA·HCl serves as a versatile late‑stage diversification intermediate, enabling the rapid synthesis of focused libraries. Its selectivity for MTB pantothenate synthetase over non‑tuberculous mycobacteria, as demonstrated in zebrafish models (1.5 log reduction of M. marinum load at 10 mg·kg⁻¹ for a close derivative), underscores the translational relevance of this scaffold [1].

Quote Request

Request a Quote for Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.